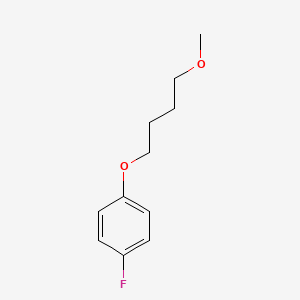

1-Fluoro-4-(4-methoxybutoxy)benzene

Description

Structure

3D Structure

Properties

CAS No. |

61372-59-6 |

|---|---|

Molecular Formula |

C11H15FO2 |

Molecular Weight |

198.23 g/mol |

IUPAC Name |

1-fluoro-4-(4-methoxybutoxy)benzene |

InChI |

InChI=1S/C11H15FO2/c1-13-8-2-3-9-14-11-6-4-10(12)5-7-11/h4-7H,2-3,8-9H2,1H3 |

InChI Key |

UGJRMSPLXBFWSI-UHFFFAOYSA-N |

Canonical SMILES |

COCCCCOC1=CC=C(C=C1)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Fluoro 4 4 Methoxybutoxy Benzene

Strategic Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgyoutube.com For 1-Fluoro-4-(4-methoxybutoxy)benzene, two main disconnection approaches are prominent.

The most direct retrosynthetic strategy involves breaking the carbon-oxygen bond of the ether. lkouniv.ac.inscribd.com This approach yields a fluorinated aromatic precursor and an aliphatic alcohol derivative. It is a favored method due to the reliability of the Williamson ether synthesis and its contemporary versions.

This disconnection points to two main synthetic pathways:

Nucleophilic Aromatic Substitution (SNAr): This can involve a fluoride (B91410) ion displacing a leaving group on the benzene (B151609) ring. More commonly, it involves a phenoxide attacking an alkyl halide. lkouniv.ac.in For the target molecule, this would mean reacting 4-fluorophenoxide with a 4-methoxybutyl halide or a similar activated species.

Coupling Reactions: Methods like the Buchwald-Hartwig or Ullmann ether synthesis, which use palladium or copper catalysts, can form the ether bond by coupling an aryl halide with an alcohol. In this case, 1-fluoro-4-bromobenzene could be coupled with 4-methoxybutan-1-ol (B94083).

A less conventional, yet feasible, strategy is to break a bond within the 4-methoxybutoxy side chain. This would necessitate a multi-step process to build the side chain onto a pre-existing fluorinated benzene core.

For example, a disconnection of the C-O bond within the methoxybutoxy chain would lead to a 4-(4-halobutoxy)fluorobenzene intermediate, which could then be reacted with sodium methoxide (B1231860) to complete the chain. A carbon-carbon bond disconnection within the chain is also a theoretical possibility but would likely entail more intricate synthetic steps, such as a Grignard reaction followed by etherification, making it a less direct route.

Synthesis of Fluorinated Benzene Precursors

The success of any synthetic plan hinges on the efficient preparation of the necessary fluorinated benzene starting materials. nih.gov

Achieving the correct 1,4-substitution pattern on the benzene ring is critical. Starting with common materials like benzene or phenol (B47542), the directing effects of existing substituents can guide the position of new functional groups. nih.govacs.orgwhiterose.ac.ukwhiterose.ac.uk

For instance, direct fluorination of anisole (B1667542) would produce a mixture of isomers, with the desired para-isomer being a significant product due to the directing influence of the methoxy (B1213986) group. However, obtaining high purity often requires separation or more controlled synthetic methods.

A more precise approach involves functionalizing a benzene ring that already has a substituent in the desired position. For example, starting with 4-bromophenol, the hydroxyl group can be temporarily protected, followed by a nucleophilic fluorination reaction to replace the bromine with fluorine. Subsequent removal of the protecting group yields 4-fluorophenol (B42351).

The introduction of a fluorine atom onto an aromatic ring can be achieved through either electrophilic or nucleophilic methods. alfa-chemistry.com The choice between these depends on the starting material, the desired regioselectivity, and the available reagents.

Electrophilic fluorination involves an electron-rich aromatic ring attacking an electrophilic fluorine source ("F+"). wikipedia.orgnumberanalytics.com This method is particularly effective for the direct fluorination of activated aromatic compounds. numberanalytics.comnumberanalytics.com The reaction proceeds through a standard electrophilic aromatic substitution mechanism, where a sigma complex (or arenium ion) is formed as an intermediate, which then loses a proton to restore the aromatic system. numberanalytics.com

A variety of electrophilic fluorinating reagents have been developed, each with distinct reactivity and handling requirements. wikipedia.orgnumberanalytics.com Reagents with a nitrogen-fluorine bond have proven to be among the most economical, stable, and safe options. wikipedia.org

Table 1: Common Electrophilic Fluorinating Reagents

| Reagent Name | Acronym | Key Characteristics |

| N-Fluorobenzenesulfonimide | NFSI | A crystalline solid that is relatively stable and widely used in organic synthesis. alfa-chemistry.comwikipedia.org |

| Selectfluor® | F-TEDA-BF4 | A highly reactive and versatile fluorinating agent that is commercially available and easy to handle. alfa-chemistry.comwikipedia.org |

| N-Fluoropyridinium salts | The reactivity of these salts can be adjusted by modifying the structure of the pyridine (B92270) ring. alfa-chemistry.comwikipedia.org |

For synthesizing precursors to this compound, an electrophilic fluorination could be used on a suitably protected 4-alkoxybenzene derivative. However, controlling the position of the fluorine and preventing multiple fluorinations can be challenging. jove.comyoutube.com For this reason, nucleophilic methods often provide a more reliable path to the desired monosubstituted product. alfa-chemistry.com

Introduction of the Fluoro Group: Electrophilic vs. Nucleophilic Approaches

Nucleophilic Aromatic Substitution (SNAr) with Fluoride Sources

Nucleophilic aromatic substitution (SNAr) stands as a pivotal reaction for introducing a fluorine atom onto an aromatic ring. In the context of synthesizing precursors for this compound, this typically involves the displacement of a suitable leaving group on a substituted benzene ring by a fluoride ion.

The SNAr mechanism is distinct from SN2 reactions as it occurs on an sp2-hybridized carbon of the aromatic ring. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The presence of electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial as they stabilize the negative charge of this intermediate, thereby facilitating the reaction. libretexts.orgmasterorganicchemistry.com

Fluorine itself, being highly electronegative, can act as an activating group for SNAr, increasing the rate of substitution even though the carbon-fluorine bond is strong. masterorganicchemistry.comebyu.edu.tr The rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-leaving group bond. masterorganicchemistry.com Consequently, the reactivity order for halogens as leaving groups in SNAr is often F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. masterorganicchemistry.com

In a practical laboratory setting, a variety of fluoride sources can be employed, including cesium fluoride (CsF) or other alkali metal fluorides. The choice of solvent is also critical, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) being preferred as they solvate the cation, enhancing the nucleophilicity of the fluoride ion. numberanalytics.comfrancis-press.com

Table 1: Comparison of Fluoride Sources and Conditions in SNAr Reactions

| Fluoride Source | Solvent | Typical Conditions | Advantages |

| Cesium Fluoride (CsF) | Ionic Liquids (e.g., [bmim][BF4]) | Short reaction times | High yields, no byproducts. organic-chemistry.org |

| Potassium Fluoride (KF) | DMSO, DMF | Elevated temperatures | Cost-effective |

| Tetrabutylammonium Fluoride (TBAF) | THF, Acetonitrile | Milder conditions | Soluble in organic solvents |

Preparation of 4-Fluorophenol Derivatives

4-Fluorophenol is a key intermediate in the synthesis of this compound. Several methods exist for its preparation, starting from various precursors.

One common route involves the hydrolysis of p-bromofluorobenzene under basic conditions, often with a copper catalyst. google.com Another approach starts from p-fluorophenylboronic acid, which can be oxidized to 4-fluorophenol using an oxidizing agent like hydrogen peroxide. kaibangchem.comchemicalbook.com This method is often favored for its "green chemistry" aspects. chemicalbook.com

The diazotization of p-fluoroaniline, followed by hydrolysis of the resulting diazonium salt, is another classical method for synthesizing 4-fluorophenol. google.com Additionally, dealkylation of 4-fluoroanisole (B119533) can yield the desired product. google.com

Table 2: Selected Synthetic Routes to 4-Fluorophenol

| Starting Material | Reagents | Key Conditions | Reported Yield |

| p-Bromofluorobenzene | NaOH, Na2CO3, Cu catalyst | 205±5 °C | ~85%. google.com |

| p-Fluorophenylboronic acid | 30% H2O2 | Room temperature, 5 hours | 98%. chemicalbook.com |

| 4,4-Difluorocyclohexadienone | H2, 10% Pt/C | 25°C, atmospheric pressure | >90%. epo.org |

| p-Chlorophenol | PbO2, HF/pyridine | 25°C | 20% (as q-fluorophenol). epo.org |

Synthesis of Methoxybutoxy Chain Building Blocks

Preparation of 4-Methoxybutan-1-ol and its Derivatives

4-Methoxybutan-1-ol is a key building block providing the four-carbon chain with a terminal methoxy group. nist.govchemeo.com Its synthesis can be approached in several ways. One common method is the reaction of a suitable precursor, like a butylene glycol derivative, with a methylating agent.

Functionalization of Aliphatic Alcohols (e.g., halogenation, tosylation)

To facilitate the subsequent etherification reaction, the hydroxyl group of 4-methoxybutan-1-ol must be converted into a good leaving group. Standard organic transformations are employed for this purpose.

Halogenation: The alcohol can be converted to an alkyl halide (e.g., 4-methoxybutyl bromide) using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

Tosylation: A more common and often milder method is the conversion of the alcohol to a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. nih.govmasterorganicchemistry.com Tosylates are excellent leaving groups for SN2 reactions.

Construction of the Ether Linkage

The final key step in the synthesis of this compound is the formation of the ether bond between the 4-fluorophenol and the functionalized methoxybutoxy chain.

Optimized Williamson Ether Synthesis Protocols

The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.comkhanacademy.orgyoutube.com It involves the reaction of an alkoxide with a primary alkyl halide or sulfonate. masterorganicchemistry.comlibretexts.org In this specific synthesis, the sodium or potassium salt of 4-fluorophenol (4-fluorophenoxide) is reacted with the previously prepared 4-methoxybutyl halide or tosylate.

The reaction is an SN2 displacement, meaning it proceeds via a backside attack of the nucleophile (the phenoxide) on the carbon bearing the leaving group. masterorganicchemistry.comlibretexts.org For this reason, primary alkyl halides or tosylates are ideal substrates, as secondary and tertiary halides are more prone to elimination reactions. masterorganicchemistry.comyoutube.com

Optimization of the Williamson ether synthesis is crucial for achieving high yields. numberanalytics.comnih.gov Key factors include the choice of base, solvent, and temperature. numberanalytics.com Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used to deprotonate the phenol. numberanalytics.comyoutube.com Polar aprotic solvents such as DMF or DMSO are often preferred because they effectively solvate the counter-ion of the alkoxide, thereby increasing its nucleophilicity. numberanalytics.comfrancis-press.com Microwave-assisted protocols have also been shown to enhance reaction rates and yields. numberanalytics.com

Table 3: Optimization of Williamson Ether Synthesis Conditions

| Base | Solvent | Temperature | Advantages/Considerations |

| Sodium Hydride (NaH) | DMF, THF | Room Temp. to Reflux | Forms H₂ gas as a byproduct. numberanalytics.comyoutube.com |

| Potassium Carbonate (K₂CO₃) | Acetone, DMF | Reflux | Milder base, suitable for sensitive substrates. kaibangchem.com |

| Potassium tert-Butoxide (KOtBu) | DMSO | Room Temp. | Strong base, effective for less reactive substrates. numberanalytics.com |

| Sodium Hydroxide (NaOH) | Phase-Transfer Catalyst | Varies | Allows for the use of aqueous base. |

By carefully selecting and optimizing these synthetic steps, this compound can be prepared efficiently and in high purity.

Transition Metal-Catalyzed Etherification Reactions

Transition metal catalysis has revolutionized the formation of carbon-oxygen (C-O) bonds, providing mild and efficient pathways to diaryl and alkyl-aryl ethers. These methods typically involve the cross-coupling of an alcohol or phenol with an aryl halide or pseudohalide.

Palladium-catalyzed C-O bond formation, commonly known as the Buchwald-Hartwig etherification, stands as a powerful tool for synthesizing aryl ethers. digitellinc.com This reaction facilitates the coupling of alcohols with aryl halides under conditions that are considerably milder than traditional methods like the Ullmann condensation. nih.govnih.gov The versatility of the Buchwald-Hartwig reaction allows for the use of a wide array of aryl halides (iodides, bromides, chlorides) and both primary and secondary alcohols. mdpi.com

The synthesis of this compound via this method would involve the reaction of 4-fluorophenol with a suitable 4-methoxybutyl electrophile, such as 1-bromo-4-methoxybutane (B1268050), or the coupling of 4-fluoro-bromobenzene with 4-methoxybutanol. The catalytic system is central to the success of the reaction and typically consists of a palladium precursor and a specialized phosphine (B1218219) ligand. The development of sterically hindered and electron-rich biarylphosphine ligands has been crucial in expanding the scope and efficiency of these couplings. mdpi.com

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by deprotonation of the alcohol by a base to form an alkoxide. This alkoxide then undergoes transmetalation or reaction with the palladium complex, and subsequent reductive elimination yields the desired aryl ether and regenerates the Pd(0) catalyst. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Etherification

| Parameter | Condition |

| Reactants | Aryl Halide (e.g., 4-Fluorobromobenzene), Alcohol (e.g., 4-Methoxybutanol) |

| Catalyst | Palladium Precursor (e.g., Pd(OAc)₂, [Pd(dba)₂]) |

| Ligand | Bulky, electron-rich phosphine (e.g., Biarylphosphines, Josiphos, DPPF) nih.govmdpi.com |

| Base | Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) |

| Solvent | Aprotic, non-polar solvent (e.g., Toluene, Dioxane) |

| Temperature | Room temperature to elevated temperatures (e.g., 25-100 °C) nih.gov |

The Ullmann condensation is a classical method for forming diaryl ethers via the copper-catalyzed reaction of a phenol with an aryl halide. nih.gov While traditional Ullmann reactions required harsh conditions, such as high temperatures (125-300 °C) and stoichiometric amounts of copper, modern advancements have led to milder and more versatile protocols. nih.govrsc.org These "Ullmann-type" reactions can be performed under significantly milder conditions, often using catalytic amounts of a copper salt. rsc.org

For the synthesis of this compound, a copper-mediated coupling would typically involve reacting 4-fluorophenol with 1-bromo-4-methoxybutane. The key to the success of modern Ullmann ether syntheses is often the choice of ligand and base. Ligands such as picolinic acid have been shown to be effective in promoting the coupling of phenols with aryl iodides and bromides in DMSO with K₃PO₄ as the base. rsc.org Interestingly, efficient and mild copper-catalyzed etherifications have also been developed without the need for external ligands, where the use of lithium tert-butoxide as the base is critical, and the alcohol can serve as the solvent. acs.org

The mechanism of the Ullmann-type reaction is thought to involve a Cu(I) species. nih.gov The reaction may proceed through a catalytic cycle involving the oxidation of copper to a Cu(III) intermediate. nih.gov

Table 2: Typical Conditions for Modern Ullmann-Type Ether Synthesis

| Parameter | Condition |

| Reactants | Phenol (e.g., 4-Fluorophenol), Alkyl Halide (e.g., 1-Bromo-4-methoxybutane) |

| Catalyst | Copper(I) or Copper(II) salt (e.g., CuI, CuBr, Cu(OAc)₂) acs.org |

| Ligand | Often used but not always required (e.g., Picolinic acid, Diamines) rsc.org |

| Base | Inorganic or alkoxide base (e.g., K₃PO₄, Cs₂CO₃, LiOt-Bu) rsc.orgacs.org |

| Solvent | Polar aprotic solvent (e.g., DMSO, Pyridine, DMF) or the alcohol reactant itself rsc.orgacs.org |

| Temperature | Mild to elevated temperatures (e.g., 80-120 °C) acs.org |

The use of iron as a catalyst in cross-coupling reactions has garnered significant interest due to its low cost, abundance, and low toxicity, presenting a more sustainable alternative to precious metal catalysts like palladium. uco.edu While iron-catalyzed C-C bond formation is well-established, its application in C-O bond formation is an emerging and promising field. digitellinc.comrsc.orgrsc.org

Research has demonstrated the potential for iron-catalyzed C-O cross-couplings of phenols with aryl iodides. nih.gov A hypothetical iron-catalyzed synthesis of this compound would involve coupling 4-fluorophenol with an appropriate alkyl electrophile, like 1-bromo-4-methoxybutane, in the presence of an iron catalyst. The development of these systems focuses on mimicking the efficiency of palladium catalysts by tuning the electronic and structural properties of the iron complex. nih.gov This involves the rational design of ligands to facilitate the key steps of the catalytic cycle, such as oxidative addition. nih.gov Although a developing area, iron catalysis offers a potentially greener and more economical route for the synthesis of aryl ethers. uco.edu

Table 3: Projected Conditions for Iron-Catalyzed Etherification

| Parameter | Condition |

| Reactants | Phenol (e.g., 4-Fluorophenol), Alkyl or Aryl Halide |

| Catalyst | Simple Iron Salt (e.g., FeCl₂, Fe(OAc)₂) or Iron Complex nih.gov |

| Ligand | Phosphines, N-heterocyclic carbenes (NHCs), or other custom ligands nih.gov |

| Base | To be determined based on specific system (e.g., alkoxides, carbonates) |

| Solvent | Aprotic solvent (e.g., THF, Toluene) |

| Temperature | Typically requires elevated temperatures |

Mitsunobu Reaction for Stereocontrolled Ether Synthesis

The Mitsunobu reaction is a versatile and powerful method for the formation of esters, phenyl ethers, and thioethers from a primary or secondary alcohol. rsc.org It is a dehydrative redox reaction that proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, making it highly valuable in stereoselective synthesis. uco.edursc.org

To synthesize this compound using this method, 4-methoxybutanol would serve as the alcohol component and 4-fluorophenol would act as the acidic nucleophile. The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). uco.edu

The reaction mechanism is initiated by the formation of a phosphonium (B103445) intermediate from the combination of the phosphine and the azodicarboxylate. rsc.org This intermediate activates the alcohol's hydroxyl group, converting it into a good leaving group. The phenoxide, generated from the deprotonation of 4-fluorophenol, then displaces the activated hydroxyl group in an Sₙ2 fashion, resulting in the formation of the desired ether, this compound. rsc.org While highly effective, a drawback of the classical Mitsunobu reaction is the formation of byproducts (phosphine oxide and a hydrazine (B178648) dicarboxylate) that can complicate purification. nih.gov

Table 4: General Conditions for Mitsunobu Etherification

| Parameter | Condition |

| Reactants | Alcohol (e.g., 4-Methoxybutanol), Acidic Nucleophile (e.g., 4-Fluorophenol) rsc.org |

| Reagents | Phosphine (e.g., Triphenylphosphine), Azodicarboxylate (e.g., DEAD, DIAD) uco.edu |

| Solvent | Anhydrous aprotic solvent (e.g., THF, Dichloromethane, Toluene) |

| Temperature | Typically low to ambient temperatures (e.g., 0 °C to room temperature) nih.gov |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Fluorinated Aromatic Moiety

The aromatic portion of the molecule is subject to classic arene reactions, with outcomes determined by the competing or cooperating directing effects of its substituents.

In electrophilic aromatic substitution (EAS) reactions, the regiochemical outcome is governed by the directing effects of the existing substituents. The 4-methoxybutoxy group is an activating, ortho, para-director due to the resonance donation of the ether oxygen's lone pairs. Conversely, the fluorine atom is a deactivating substituent due to its strong inductive electron withdrawal, yet it also acts as an ortho, para-director because of lone pair donation.

When both groups are present, their directing effects are synergistic. The alkoxy group is a stronger activating group than fluorine is a deactivating one. Therefore, the ring is considered activated towards EAS compared to benzene (B151609). The substitution will be directed to the positions ortho to the powerful 4-methoxybutoxy group (C2 and C6) and meta to the fluorine atom. This avoids placing a partial positive charge on the carbon bearing the electronegative fluorine in the arenium ion intermediate, which would be highly destabilizing.

Kinetic studies on analogous substituted benzenes show that activating groups increase the rate of reaction by stabilizing the positively charged arenium ion intermediate. The rate of substitution for 1-Fluoro-4-(4-methoxybutoxy)benzene would be faster than that of fluorobenzene (B45895) but likely slower than that of the corresponding alkoxybenzene without the fluorine substituent.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reagent/Reaction | Major Product(s) | Rationale |

|---|---|---|

| HNO₃/H₂SO₄ (Nitration) | 2-Nitro-1-fluoro-4-(4-methoxybutoxy)benzene | Directed ortho to the strongly activating alkoxy group. |

| Br₂/FeBr₃ (Bromination) | 2-Bromo-1-fluoro-4-(4-methoxybutoxy)benzene | Directed ortho to the strongly activating alkoxy group. |

Nucleophilic aromatic substitution (SNAr) on this molecule involves the replacement of the fluorine atom, which can act as a leaving group. The success of SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

In this compound, the 4-methoxybutoxy group is electron-donating, which deactivates the ring toward nucleophilic attack. It does not stabilize the anionic intermediate required for the SNAr mechanism. Therefore, the compound is generally unreactive under standard SNAr conditions. For a reaction to occur, either harsh conditions or activation via the introduction of a potent electron-withdrawing group (like a nitro or cyano group) ortho or para to the fluorine would be necessary. The reaction proceeds through a two-step addition-elimination mechanism, where a nucleophile adds to the carbon bearing the fluorine, forming a resonance-stabilized carbanion, followed by the elimination of the fluoride (B91410) ion.

Directed ortho metalation (DoM) is a powerful method for regioselective functionalization of aromatic rings. The reaction involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong organolithium base. Both ether oxygen and fluorine can act as DMGs.

In the case of this compound, there is a competition between the directing power of the alkoxy group and the fluorine atom. The methoxy (B1213986) group (-OMe) is generally a stronger directing group than fluorine (-F). Therefore, lithiation is expected to occur preferentially at the position ortho to the 4-methoxybutoxy group, which is the C2 position. The lithium base coordinates to the ether oxygen, directing deprotonation to the adjacent carbon. The resulting aryllithium intermediate can then be trapped with various electrophiles to yield 2-substituted products. The use of additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can enhance the rate and efficiency of these reactions.

Transformations of the Alkyl Ether Linkage

The ether linkage provides another site for chemical modification, distinct from the aromatic ring.

The cleavage of the aryl alkyl ether bond in this compound can be achieved under strong acidic or Lewis acidic conditions.

Acid-Catalyzed Cleavage : Treatment with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) results in the cleavage of the C-O bond. The reaction mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. For aryl alkyl ethers, the attack invariably occurs at the alkyl carbon, not the aromatic carbon. This S_N2-type cleavage would yield 4-fluorophenol (B42351) and 1-bromo-4-methoxybutane (B1268050) (or the corresponding iodo-compound with HI).

Lewis Acid-Mediated Cleavage : Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl ethers to produce phenols. The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the butoxy carbon, ultimately yielding 4-fluorophenol after workup.

The saturated butoxy chain is generally robust and not susceptible to simple oxidation or reduction.

Oxidative Manipulations : The benzene ring has a significant activating effect on the reactivity of adjacent (benzylic) C-H bonds, making them susceptible to oxidation. However, in this compound, the butoxy chain lacks a benzylic hydrogen directly attached to the ring. The C-H bonds on the butoxy chain are aliphatic and resistant to common oxidizing agents like potassium permanganate (B83412) (KMnO₄) under conditions that would typically oxidize an alkylbenzene side-chain. Oxidation, if forced under harsh conditions, would likely lead to degradation of the molecule rather than selective transformation of the chain.

Reductive Manipulations : The alkyl ether linkage and the saturated butoxy chain are inert to standard reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd), that would reduce alkenes or other functional groups. The aromatic ring itself can be reduced to a cyclohexane (B81311) ring, but this requires forcing conditions like high-pressure hydrogen gas with a rhodium or platinum catalyst. Such conditions would likely also lead to the cleavage of the ether bond. Therefore, selective reductive manipulation of the butoxy chain without affecting the rest of the molecule is not a straightforward transformation.

Reactivity of the Terminal Methoxy Group

The terminal methoxy group of the butoxy chain in this compound represents a versatile handle for chemical transformations. Its reactivity is primarily centered around the cleavage of the methyl C-O bond, enabling both demethylation and further functional group interconversions.

Demethylation Reactions

The cleavage of the methyl ether to yield the corresponding primary alcohol, 4-(4-fluorophenoxy)butan-1-ol, is a fundamental transformation. Boron tribromide (BBr₃) is a highly effective reagent for this purpose, known for its ability to cleave ethers under relatively mild conditions.

Mechanistic studies on the demethylation of aryl methyl ethers with BBr₃ have revealed a complex process. While a simple Sₙ2 attack by a bromide ion on the methyl group of the BBr₃-ether adduct is a plausible pathway, computational studies suggest a more intricate mechanism involving charged intermediates. It has been proposed that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether, proceeding through intermediates like [B(OAr)₃] before hydrolysis. This suggests that sub-stoichiometric amounts of BBr₃ can be sufficient for complete demethylation, a factor that can be crucial in optimizing reaction conditions.

The reaction proceeds via the initial formation of an oxonium ion complex between the ether oxygen and the Lewis acidic BBr₃. This is followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the formation of methyl bromide and a borate (B1201080) ester intermediate. Subsequent aqueous workup hydrolyzes the borate ester to afford the final alcohol product.

A summary of typical reagents used for the demethylation of similar methoxy-containing compounds is presented in Table 1.

| Reagent | Typical Conditions | Product |

| Boron tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to rt | 4-(4-fluorophenoxy)butan-1-ol |

| Hydrobromic acid (HBr) | Acetic acid, reflux | 4-(4-fluorophenoxy)butan-1-ol |

| Trimethylsilyl iodide (TMSI) | Acetonitrile, rt | 4-(4-fluorophenoxy)butan-1-ol |

Table 1: Reagents for Demethylation

Functional Group Interconversions of the Methoxy Group

Beyond simple demethylation, the terminal methoxy group can be a precursor to a variety of other functional groups, significantly expanding the synthetic utility of this compound. These transformations typically proceed through the initial formation of the alcohol, 4-(4-fluorophenoxy)butan-1-ol, as a key intermediate.

From this alcohol, a range of functional group interconversions can be achieved. For instance, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine (B92270). These sulfonates are then susceptible to nucleophilic substitution by a wide array of nucleophiles.

Alternatively, the alcohol can be directly converted to alkyl halides. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the corresponding 4-(4-fluorophenoxy)butyl chloride or bromide, respectively. These halides serve as valuable electrophiles in subsequent reactions, such as the formation of new carbon-carbon or carbon-heteroatom bonds.

Table 2 outlines several potential functional group interconversions starting from the intermediate alcohol.

| Starting Material | Reagent(s) | Product | Functional Group Transformation |

| 4-(4-fluorophenoxy)butan-1-ol | 1. TsCl, pyridine2. NaCN, DMSO | 5-(4-fluorophenoxy)pentanenitrile | Alcohol → Nitrile |

| 4-(4-fluorophenoxy)butan-1-ol | PBr₃ | 1-(4-bromobutoxy)-4-fluorobenzene | Alcohol → Alkyl Bromide |

| 4-(4-fluorophenoxy)butan-1-ol | 1. PCC, DCM | 4-(4-fluorophenoxy)butanal | Alcohol → Aldehyde |

| 4-(4-fluorophenoxy)butan-1-ol | 1. NaH2. CH₃I | This compound | Alcohol → Methyl Ether |

Table 2: Functional Group Interconversions from 4-(4-fluorophenoxy)butan-1-ol

These transformations highlight the strategic importance of the terminal methoxy group in this compound, providing a gateway to a diverse range of derivatives with potentially altered physical, chemical, and biological properties. The ability to selectively manipulate this functional group underscores the value of this compound as a versatile building block in organic synthesis.

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A comprehensive search for detailed spectroscopic data for the chemical compound this compound has been conducted to generate a specific scientific article. However, detailed experimental data for its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are not available in the public domain through the performed searches.

The intended article was structured to provide an in-depth analysis of the compound's spectroscopic characteristics, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) NMR for determining the connectivity and integration of protons.

Carbon-13 (¹³C) NMR for analyzing the carbon skeleton.

Fluorine-19 (¹⁹F) NMR for probing the fluorine environment.

Advanced Two-Dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC for further structural elucidation.

Vibrational Spectroscopy:

Infrared (IR) Spectroscopy for the identification of functional groups.

Therefore, the generation of a scientifically accurate and detailed article strictly adhering to the requested outline for this compound is not possible at this time due to the absence of the necessary foundational spectroscopic data.

Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed three-dimensional information about the molecular structure, including bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule in the solid state. The resulting data is fundamental for understanding the intermolecular interactions that govern the packing of molecules in the crystal lattice.

For the specific compound, 1-Fluoro-4-(4-methoxybutoxy)benzene, a comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray diffraction data. Therefore, a detailed analysis of its crystal structure, including unit cell parameters, space group, and atomic coordinates, cannot be presented at this time.

However, to illustrate the type of information that would be obtained from such an analysis, a general overview of crystallographic data is provided below. This data is essential for defining the solid-state conformation of a molecule.

Hypothetical Crystallographic Data Table for a Molecular Crystal

This table represents the kind of parameters that would be determined if a single-crystal X-ray diffraction study were performed on this compound.

| Crystallographic Parameter | Description |

| Crystal System | The crystal system describes the symmetry of the unit cell. Examples include monoclinic, orthorhombic, and triclinic. |

| Space Group | The space group provides a complete description of the symmetry of the crystal structure. |

| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). For example, a hypothetical monoclinic cell might have a = 6.1886 Å, b = 5.0152 Å, c = 10.4750 Å, and β = 95.107°. nih.gov |

| Volume (V) | The volume of the unit cell, calculated from the cell dimensions. For the example above, V = 323.82 ų. nih.gov |

| Z | The number of molecules per unit cell. nih.gov |

| Calculated Density (ρ) | The density of the crystal calculated from the molecular weight and the unit cell volume. |

| Radiation | The type of X-ray radiation used for the experiment, typically Mo Kα or Cu Kα. nih.gov |

| Temperature (T) | The temperature at which the diffraction data was collected, often at low temperatures (e.g., 100 K) to reduce thermal vibrations. nih.gov |

| Refinement method | The method used to refine the crystal structure model against the experimental data, such as full-matrix least-squares on F². |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. |

In the absence of experimental data for this compound, the solid-state conformation can be predicted using computational modeling techniques. However, experimental determination through X-ray crystallography remains the definitive method for elucidating the precise three-dimensional structure in the solid phase. Such a study would reveal the planarity of the benzene (B151609) ring, the conformation of the methoxybutoxy side chain, and any intermolecular interactions, such as hydrogen bonds or π-stacking, that might be present in the crystal packing.

Computational Chemistry and Theoretical Studies

Quantum Chemical Investigations of Molecular Structure and Properties

Quantum chemical methods are pivotal in elucidating the fundamental electronic and structural characteristics of 1-Fluoro-4-(4-methoxybutoxy)benzene.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure.researchgate.net

Density Functional Theory (DFT) has become a standard tool for the geometry optimization and electronic structure analysis of organic molecules like this compound. researchgate.net By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of the molecule in its ground state can be accurately determined. researchgate.netisroset.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations would likely show a planar benzene (B151609) ring, with the fluorine atom and the oxygen of the methoxybutoxy group situated in the plane of the ring. The butoxy chain, however, introduces conformational flexibility. The electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP would likely indicate negative potential around the fluorine and oxygen atoms, highlighting these as sites susceptible to electrophilic attack. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gap, a key indicator of chemical reactivity, can also be computed. isroset.org

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-F Bond Length | 1.35 Å |

| C-O (Aromatic) Bond Length | 1.37 Å |

| O-C (Alkyl) Bond Length | 1.43 Å |

| C-C (Aromatic) Bond Lengths | 1.39 - 1.40 Å |

| C-O-C Bond Angle | 118.5° |

Note: These are illustrative values based on calculations for similar molecules.

Prediction of Spectroscopic Parameters (NMR, IR)

Theoretical calculations are instrumental in predicting spectroscopic data, which aids in the identification and characterization of the compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. modgraph.co.uk By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be estimated. For this compound, the aromatic protons would exhibit splitting patterns characteristic of a 1,4-disubstituted benzene ring. The chemical shifts of the butoxy chain protons and carbons can also be predicted, aiding in the complete assignment of the NMR spectrum. Similarly, ¹⁹F NMR chemical shifts can be predicted, which is particularly useful for fluorinated compounds. researchgate.netnih.gov

IR Spectroscopy: The vibrational frequencies of this compound can be computed from the second derivatives of the energy with respect to the nuclear coordinates. isroset.org These calculated frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). By comparing the calculated IR spectrum with experimental data, a detailed assignment of the observed absorption bands can be achieved. nist.gov Key predicted vibrations would include the C-F stretching frequency, the aromatic C-H stretching, and the C-O ether stretching modes.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Aromatic Protons | 6.8 - 7.2 ppm |

| ¹H NMR | Methoxy (B1213986) Protons | 3.3 ppm |

| ¹H NMR | Butoxy Protons | 1.6 - 4.0 ppm |

| ¹³C NMR | Aromatic Carbons | 115 - 160 ppm |

| ¹⁹F NMR | Fluorine | -115 to -125 ppm |

| IR | C-F Stretch | ~1230 cm⁻¹ |

Note: These are illustrative values based on data for analogous compounds.

Conformational Analysis and Energetic Landscapes

The flexible methoxybutoxy chain of this compound necessitates a thorough conformational analysis to understand its preferred shapes and the energy barriers between them.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

For a molecule with a flexible side chain, a full quantum mechanical conformational search can be computationally expensive. Molecular Mechanics (MM) methods, while less accurate than DFT, provide a faster way to explore the conformational space. By systematically rotating the rotatable bonds in the methoxybutoxy chain, a large number of possible conformations can be generated. The energies of these conformers can then be minimized to identify the low-energy structures.

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule. By simulating the motion of the atoms over time, MD can reveal how the molecule explores its conformational space and the timescales of conformational changes.

Study of Rotational Barriers and Flexible Chain Conformations

The energy barriers for rotation around the single bonds in the methoxybutoxy chain are of particular interest. These rotational barriers determine the flexibility of the chain and the rate of interconversion between different conformers. DFT calculations can be used to accurately calculate these barriers by performing a series of constrained geometry optimizations where a specific dihedral angle is fixed at different values.

The conformational preference of the methoxy group relative to the benzene ring is also a key feature. Studies on the related molecule, 4-fluoroanisole (B119533), have shown a preference for a planar conformation where the O-CH₃ bond lies in the plane of the aromatic ring. researchgate.net For this compound, a similar planarity for the C(aromatic)-O-C(alkyl) moiety is expected to be the lowest energy conformation, with various gauche and anti-conformations of the butoxy chain leading to a complex potential energy surface.

Table 3: Illustrative Rotational Barriers for the Butoxy Chain

| Rotatable Bond | Estimated Rotational Barrier (kcal/mol) |

|---|---|

| C(aromatic)-O | 2 - 4 |

| O-C1 | 1 - 3 |

| C1-C2 | 3 - 5 |

| C2-C3 | 3 - 5 |

Note: These are estimated values based on typical rotational barriers in similar chemical environments.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry can be a powerful tool for investigating the potential reaction mechanisms involving this compound. While specific reaction mechanisms for this compound are not extensively documented, theoretical studies on similar aromatic ethers can provide a framework for understanding its reactivity. For instance, electrophilic aromatic substitution reactions are common for such compounds.

DFT calculations can be employed to model the reaction pathways of, for example, nitration or halogenation. This involves locating the transition state structures connecting the reactants to the products. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. By comparing the activation energies for substitution at different positions on the benzene ring, the regioselectivity of the reaction can be predicted. The directing effects of the fluoro and methoxybutoxy substituents would be a key factor in these predictions.

Computational and Theoretical Insights into this compound

The field of computational chemistry provides powerful tools for predicting and understanding the behavior of molecules. nih.gov Techniques such as density functional theory (DFT) and other quantum mechanical methods are routinely used to investigate reaction mechanisms, determine the energies of transition states, and calculate the activation energies required for chemical transformations. nih.gov These calculations are crucial for predicting the feasibility and kinetics of a reaction.

Furthermore, computational models can simulate the influence of different solvents on reaction energetics and pathways. The polarity and other properties of a solvent can significantly impact the stability of reactants, transition states, and products, thereby altering reaction rates and outcomes. Understanding these solvent effects is vital for optimizing reaction conditions.

Structure-property relationship (SPR) studies are another important area of computational chemistry. These studies aim to establish a correlation between the molecular structure of a compound and its physicochemical properties. By systematically modifying the structure of a molecule and calculating the resulting changes in properties, researchers can design new compounds with desired characteristics. For instance, the hydrophobicity and electronic properties of a molecule can be fine-tuned by altering its functional groups. nih.gov

While these computational methodologies are well-established and widely applied in chemical research, specific studies applying them to this compound have not been identified in the available literature. The absence of such data prevents a detailed discussion of its transition state geometries, activation energies for specific reactions, the precise influence of various solvents on its reactivity, and defined structure-property relationships.

Further research and publication in peer-reviewed scientific journals would be necessary to provide the specific computational and theoretical data requested for this compound.

Potential Applications in Advanced Materials and Chemical Synthesis

A Versatile Building Block in Polymer Science and Materials Chemistry

The structure of 1-Fluoro-4-(4-methoxybutoxy)benzene makes it a candidate for use as a monomer or a modifying agent in the synthesis of high-performance polymers. The fluorine substituent can enhance thermal stability, chemical resistance, and hydrophobicity, while the flexible methoxybutoxy chain can influence solubility and processing characteristics.

Incorporation into Functional Polyethers or Polyketones

Aromatic polyethers and polyketones are classes of high-performance thermoplastics known for their excellent thermal and mechanical properties. The synthesis of these polymers often involves nucleophilic aromatic substitution reactions, where a fluoro- or chloro-substituted monomer reacts with a bisphenol or a similar di-nucleophile.

Given this, this compound could potentially serve as an end-capping agent or a comonomer in the synthesis of functional poly(aryl ether ketone)s (PAEKs). In such a role, the fluorine atom would be the reactive site for polymer chain growth or termination. The methoxybutoxy side chain would be incorporated into the final polymer structure, potentially improving its solubility in organic solvents and lowering its melting point or glass transition temperature, thereby enhancing its processability. For instance, research on soluble telechelic poly(ether ketones) has utilized fluorinated benzophenone (B1666685) derivatives to control molecular weight and impart specific end-group functionalities. researchgate.net Similarly, new difluoride monomers are constantly being explored for the synthesis of high-molecular-weight poly(ether ketone ketone)s (PEKKs) with tailored properties like improved solubility and specific thermal characteristics. researchgate.net

Application in Organic Electronic Materials

Organic electronic materials are a cornerstone of next-generation displays, lighting, and photovoltaics. Fluorene (B118485) derivatives, in particular, are widely used as blue-light-emitting components in organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum yields and good thermal stability. nih.gov

The synthesis of functionalized fluorenes often involves the construction of the fluorene core from appropriately substituted benzene (B151609) derivatives. researchgate.net this compound could serve as a precursor to a side chain-functionalized fluorene monomer. The methoxybutoxy group could enhance the solubility of the resulting fluorene-based polymers, which is a critical factor for solution-based processing techniques used in the fabrication of large-area electronic devices. researchgate.net The general strategy often involves palladium-catalyzed cyclization reactions to form the fluorenone core, which can then be further functionalized. researchgate.net

A Precursor for Complex Organic Molecules

Beyond polymer science, the unique combination of functional groups in this compound makes it a potential starting material for the synthesis of more complex organic molecules with specialized applications.

Intermediate in Multi-Step Total Synthesis

In the multi-step synthesis of complex natural products or pharmaceutically active compounds, the strategic introduction of specific functional groups is paramount. The fluorinated benzene ring of this compound can participate in a variety of organic reactions, including electrophilic and nucleophilic aromatic substitution, as well as metal-catalyzed cross-coupling reactions. The methoxybutoxy chain can be chemically stable under many reaction conditions or could be designed to be cleaved at a later synthetic stage to reveal a hydroxyl group, which can then be used for further functionalization. While no specific total syntheses employing this exact compound are documented, similar fluorinated building blocks are common in the synthesis of complex molecules.

Role in the Development of Chiral Auxiliaries or Ligands

Asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, is of utmost importance in the pharmaceutical industry. This is often achieved through the use of chiral auxiliaries or ligands. sigmaaldrich.com A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.

While this compound is itself achiral, it could be chemically modified to produce a chiral ligand or auxiliary. For example, the benzene ring could be further functionalized, or the methoxybutoxy chain could be altered to create a chiral center. The resulting molecule could then be used to chelate to a metal catalyst, creating a chiral environment that can induce asymmetry in a wide range of chemical transformations. The development of new chiral ligands is an active area of research, with a continuous need for novel structures that can provide high levels of stereocontrol in catalytic asymmetric reactions. sigmaaldrich.comnist.gov

Contribution to Photocatalytic Chemistry Research

Photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling chemical transformations under mild conditions using visible light. sigmaaldrich.comcymitquimica.com The core principle involves a photocatalyst that, upon light absorption, can initiate a single-electron transfer process, leading to the formation of reactive radical intermediates.

Benzophenone derivatives are known to act as photosensitizers and photocatalysts. researchgate.net For example, 4-Fluoro-4′-methoxybenzophenone, a compound with structural similarities to a potential derivative of this compound, is used as a photocatalyst for certain fluorination reactions. researchgate.net It is conceivable that this compound could be a precursor for novel photocatalysts. By introducing a carbonyl group onto the benzene ring, a benzophenone-type structure could be created. The methoxybutoxy side chain could be used to tune the solubility and electronic properties of the resulting photocatalyst, potentially enhancing its efficiency and applicability in various photoredox-catalyzed reactions.

Exploration in Medicinal Chemistry Scaffold Development

The structural motifs present in this compound are of significant interest in the field of medicinal chemistry. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The phenyl ether scaffold is also a common feature in many biologically active compounds.

Given these characteristics, this compound represents a promising, yet unexploited, scaffold for the development of new therapeutic agents. The methoxybutoxy chain provides a flexible linker that could be modified to interact with specific biological targets. The fluorinated phenyl ring can serve as a key recognition element for protein-ligand interactions.

A systematic exploration of this compound and its derivatives could lead to the discovery of novel molecules with potential applications in various disease areas. However, to date, no studies have been published that investigate the biological activity or medicinal chemistry applications of this compound. The synthesis and screening of a library of compounds based on this scaffold would be a crucial first step in unlocking its therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Fluoro-4-(4-methoxybutoxy)benzene, and what purification methods ensure high yield and purity?

Methodological Answer: The synthesis of this compound can be achieved via nucleophilic aromatic substitution or coupling reactions. A scalable approach involves reacting 1-fluoro-4-bromobenzene with 4-methoxybutanol under palladium catalysis, as demonstrated in continuous-flow protocols for analogous aryl ethers . Key parameters include:

- Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos).

- Solvent : Toluene or DMF at 80–100°C.

- Purification : Column chromatography (silica gel, 100–200 mesh) using petroleum ether:ethyl acetate (99:1) yields ~72% purity . Alternatively, recrystallization in ethanol or hexane improves crystallinity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Look for distinct signals:

- FT-IR : C-F stretch (~1220 cm⁻¹) and ether C-O-C (~1100 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 218.09 (M⁺) confirms molecular weight .

- X-ray Crystallography : Resolves spatial arrangement of substituents; fluorinated analogs show planar aromatic rings with torsion angles <5° .

Q. What safety protocols and handling practices are critical when working with this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods or closed systems to minimize inhalation of volatile intermediates .

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

- Storage : In amber glass under nitrogen at 2–8°C to prevent photodegradation or hydrolysis .

Advanced Research Questions

Q. How do the electronic effects of the methoxy and fluoro substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Fluorine : Strong electron-withdrawing effect (-I) activates the aromatic ring for electrophilic substitution at the para position but deactivates it for nucleophilic attacks .

- Methoxybutoxy Group : Electron-donating (+M) via oxygen lone pairs enhances solubility in polar aprotic solvents, facilitating Suzuki-Miyaura couplings.

- Competing Effects : DFT studies on analogs suggest fluorine’s -I dominance reduces electron density at the coupling site, requiring optimized base (e.g., K₂CO₃) and temperature (80–120°C) for efficient cross-coupling .

Q. What strategies can resolve discrepancies in reported yields or stereochemical outcomes during the synthesis of derivatives of this compound?

Methodological Answer:

- Variable Analysis : Compare solvent polarity (DMF vs. THF), catalyst loading (1–5 mol%), and reaction time (2–24 hrs). For example, higher Pd(OAc)₂ concentrations (5 mol%) improve yields in sterically hindered systems .

- Stereochemical Control : Chiral HPLC or enzymatic resolution separates enantiomers in derivatives. Computational docking (e.g., AutoDock Vina) predicts binding affinities to chiral catalysts .

- Reproducibility : Pre-dry solvents (molecular sieves) and substrates (azeotropic distillation) to mitigate moisture-sensitive side reactions .

Q. How can computational modeling predict the physicochemical behavior of this compound in solution-phase reactions?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvation effects in toluene/water biphasic systems. The methoxybutoxy chain exhibits hydrophobic clustering, reducing interfacial tension and enhancing reaction rates .

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Fluorine’s high electronegativity increases positive charge on adjacent carbons, favoring SNAr mechanisms .

- QSAR Models : Correlate logP (3.35 predicted) with bioavailability; derivatives with logP <5 are prioritized for drug-discovery pipelines .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the thermal stability of this compound in accelerated degradation studies?

Methodological Answer:

- Controlled Experiments : Perform thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (O₂) atmospheres. Fluorinated aromatics typically degrade above 250°C, but methoxy groups may lower onset temperatures by 20–30°C due to C-O bond cleavage .

- Kinetic Modeling : Use Arrhenius plots to compare activation energies (Ea) across studies. Discrepancies often arise from impurities (e.g., residual Pd) acting as catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.